molecular formula C19H21N3O5 B11401408 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Cat. No.: B11401408
M. Wt: 371.4 g/mol
InChI Key: YAQXGWXFDFTKQO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated oxadiazole intermediate.

    Final amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole-furan intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets.

    Biology: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(tetrahydroquinolin-1-yl)furan-2-carboxamide
  • N-(4-bromophenyl)furan-2-carboxamide

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is unique due to its specific combination of the oxadiazole and furan rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C19H21N3O5/c1-3-9-24-14-8-7-13(12-16(14)25-10-4-2)17-18(22-27-21-17)20-19(23)15-6-5-11-26-15/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,22,23)

InChI Key

YAQXGWXFDFTKQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3)OCCC

Origin of Product

United States

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